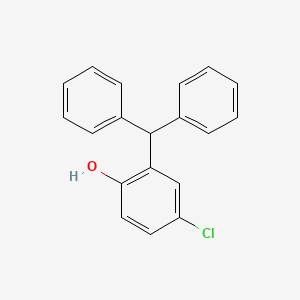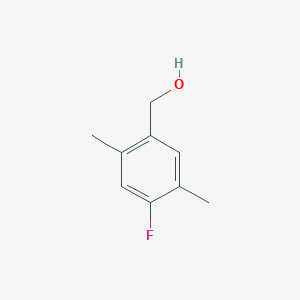![molecular formula C7H8O2 B14760048 Bicyclo[3.2.0]heptane-2,6-dione CAS No. 932-38-7](/img/structure/B14760048.png)
Bicyclo[3.2.0]heptane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[320]heptane-2,6-dione is an organic compound with the molecular formula C₇H₈O₂ It is a bicyclic ketone, characterized by its unique structure that includes two ketone groups positioned at the 2 and 6 positions of the bicyclo[320]heptane ring system
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.0]heptane-2,6-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. Another method includes the oxidation of bicyclo[3.2.0]heptane derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
Bicyclo[3.2.0]heptane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Grignard reagents, organolithium compounds
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted bicyclo[3.2.0]heptane derivatives
科学的研究の応用
Bicyclo[3.2.0]heptane-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its potential biological activity and as a scaffold for drug design.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
作用機序
The mechanism of action of bicyclo[3.2.0]heptane-2,6-dione involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane-2,5-dione: Another bicyclic ketone with a different ring structure.
Bicyclo[3.1.1]heptane-2,6-dione: A similar compound with a different arrangement of the bicyclic system.
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring.
Uniqueness
Bicyclo[3.2.0]heptane-2,6-dione is unique due to its specific ring structure and the positioning of the ketone groups. This configuration imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
932-38-7 |
|---|---|
分子式 |
C7H8O2 |
分子量 |
124.14 g/mol |
IUPAC名 |
bicyclo[3.2.0]heptane-2,6-dione |
InChI |
InChI=1S/C7H8O2/c8-6-2-1-4-5(6)3-7(4)9/h4-5H,1-3H2 |
InChIキー |
YAIDSIVMOKNXII-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2C1C(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
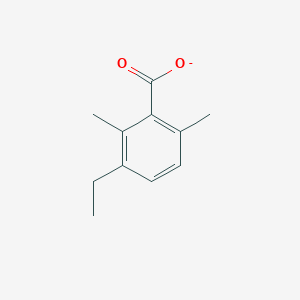
![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)
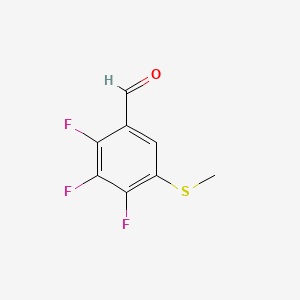
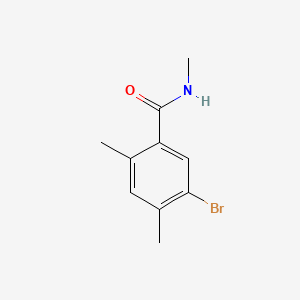
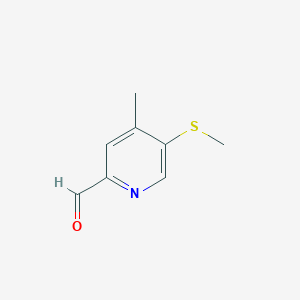
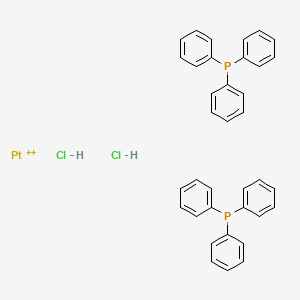
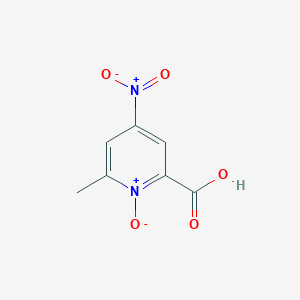
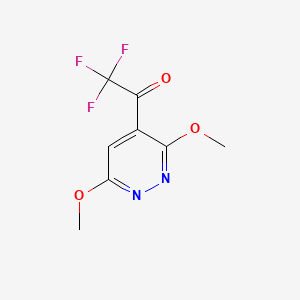
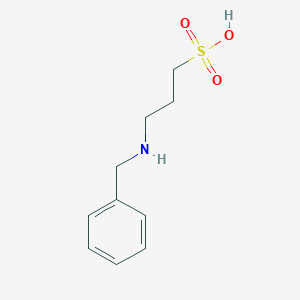
![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)
